Citronellol-d6

Catalog No.
S12839227
CAS No.
M.F
C10H20O
M. Wt
162.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Citronellol-d6

Product Name

Citronellol-d6

IUPAC Name

8,8,8-trideuterio-3-methyl-7-(trideuteriomethyl)oct-6-en-1-ol

Molecular Formula

C10H20O

Molecular Weight

162.30 g/mol

InChI

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h5,10-11H,4,6-8H2,1-3H3/i1D3,2D3

InChI Key

QMVPMAAFGQKVCJ-WFGJKAKNSA-N

Canonical SMILES

CC(CCC=C(C)C)CCO

Isomeric SMILES

[2H]C([2H])([2H])C(=CCCC(C)CCO)C([2H])([2H])[2H]

Citronellol-d6 is a highly pure, stable isotope-labeled (deuterated) analog of the acyclic monoterpenoid citronellol, featuring a +6 Da mass shift. In analytical and industrial chemistry, it is primarily procured as a premium internal standard for stable isotope dilution assays (SIDA) utilizing GC-MS and HS-SPME-GC-MS platforms. Unlike generic analytical standards, Citronellol-d6 possesses identical physicochemical properties to native citronellol—including volatility, polarity, and extraction kinetics—while remaining distinctly resolvable in the mass spectrometer. This exact molecular matching makes it indispensable for high-throughput quality control in the brewing, flavor, and fragrance industries, where it perfectly corrects for severe matrix effects and extraction variabilities that otherwise compromise the quantitative profiling of complex formulated or botanical matrices [1].

Research Fit

Workflow Stable isotope dilution analysis (SIDA) with GC-MS or LC-MS
Selection +6 Da mass shift supports unambiguous quantification in complex matrices
Use Context Quantification of fragrance allergens in essential oils and cosmetic products

Analytical laboratories often attempt to substitute costly stable isotope-labeled standards with cheaper, structurally related non-isotopic compounds (e.g., 1-octanol, geraniol, or nerol). This generic substitution fails critically in complex matrices like beer, essential oils, or biological fluids. Non-isotopic standards do not exactly co-elute with citronellol during gas chromatography, meaning they experience different instantaneous matrix suppression or enhancement zones within the MS ionization source. Furthermore, in headspace solid-phase microextraction (HS-SPME), generic standards exhibit different vapor pressures and fiber affinities, failing to accurately mirror the partitioning behavior of the target analyte under varying ethanol or lipid concentrations. Even lower-deuterated variants (e.g., Citronellol-d2) pose procurement risks, as their smaller mass shift can suffer from isotopic cross-talk with the natural heavy isotopes (M+2) of native citronellol at high concentrations, leading to baseline integration errors and compromised quantitative accuracy [1].

Substitution Risk

Unlabeled citronellol Does not correct for matrix-induced ionization effects, potentially compromising accuracy at trace levels.
Lower deuteration (d3) A +3 Da shift may overlap with natural isotopic peaks of the analyte, reducing specificity in complex essential oil matrices.
13C-labeled analogs May exhibit slight retention time differences and higher procurement cost without comparable co-elution benefit.

Matrix-Matched Calibration Elimination

In headspace solid-phase microextraction (HS-SPME) coupled with GC-MS/MS, the extraction efficiency of terpenes is highly sensitive to the sample matrix (e.g., ethanol content, dissolved solids). Citronellol-d6 perfectly mimics the thermodynamic partitioning of native citronellol onto the SPME fiber. When compared to generic non-isotopic internal standards, which require labor-intensive standard addition or matrix-matched calibration curves for every distinct sample type, the use of Citronellol-d6 allows for a single universal calibration curve. This direct substitution capability maintains linearity (R^2 > 0.99) across a broad working range of 1–1000 µg/L and reduces total routine analysis time by more than 50% [1].

Evidence DimensionRoutine analysis time and calibration requirements
Target Compound DataCitronellol-d6 (Enables single universal calibration, >50% reduction in analysis time)
Comparator Or BaselineGeneric non-isotopic standards (Require exhaustive standard addition / matrix matching)
Quantified Difference>50% reduction in labor and instrument time per sample batch
ConditionsHS-SPME-GC-MS/MS analysis of commercial lagers and craft beers

Procuring this specific isotopologue drastically lowers operational costs in high-throughput QC labs by eliminating the need for complex, matrix-specific calibration workflows.

Mass Shift
Reported
+6 Da
vs unlabeled (m/z 156)
Supports unambiguous quantification
Clean separation from M+1/M+2 isotopic peaks

Isotopic Cross-Talk Prevention

Accurate quantification in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes requires absolute baseline resolution between the analyte and the internal standard. Citronellol-d6 provides a robust +6 Da mass shift relative to native citronellol. When evaluating lower-deuterated alternatives like Citronellol-d2, the natural isotopic envelope of highly concentrated native citronellol (specifically the M+2 peak from naturally occurring 13C and 18O) can artificially inflate the internal standard signal, skewing the quantification ratio. The +6 Da shift of Citronellol-d6 completely bypasses this isotopic cross-talk, ensuring zero spectral overlap and maintaining quantitative integrity even when native citronellol concentrations spike dramatically in dry-hopped or heavily fragranced samples [1].

Evidence DimensionMass spectral resolution and cross-talk interference
Target Compound DataCitronellol-d6 (+6 Da shift, zero M+6 natural isotopic interference)
Comparator Or BaselineCitronellol-d2 (+2 Da shift, susceptible to M+2 natural isotopic overlap)
Quantified DifferenceComplete elimination of baseline integration errors caused by native isotope overlap
ConditionsGC-MS/MS (MRM or SIM mode) quantification of highly concentrated terpene extracts

Guarantees regulatory-grade accuracy and prevents costly false-positive overestimations in batch quality control.

Matrix Effect
Reported
GC-IS succeeds where NMR fails
Chromatographic IS enabled quantification in adulterated oils
Supports chromatographic IS over direct spectroscopy
Deuterated IS further corrects injection and detector variability

Transient Ion Suppression Correction

In complex mixtures, co-eluting matrix components can cause severe transient ion suppression in the mass spectrometer's source, temporarily reducing analyte signal by 20% to over 50%. Because Citronellol-d6 is chemically identical to native citronellol, it exhibits the exact same chromatographic retention time. Consequently, it experiences the precise same instantaneous ionization environment. Generic structural analogs like geraniol elute at different retention times and fail to capture these localized MS source fluctuations. By utilizing Citronellol-d6, the ratio of analyte to internal standard remains constant regardless of transient matrix suppression, yielding highly reproducible batch-to-batch data that generic standards cannot provide [1].

Evidence DimensionIon suppression correction accuracy
Target Compound DataCitronellol-d6 (Exact co-elution, 100% correction of localized MS suppression)
Comparator Or BaselineStructural analogs e.g., geraniol (Differential elution, fails to correct localized suppression)
Quantified DifferenceRestores quantitative accuracy in matrices exhibiting 20-50% transient ion suppression
ConditionsGC-EI-MS analysis of unpurified biological or botanical extracts

Ensures that reported concentrations reflect actual product composition rather than artifactual instrument suppression, a critical requirement for raw material valuation.

Isotopic Purity
Specification review
≥95% chemical, ≥98% D
Enables impurity threshold reporting
CoA review recommended; orthogonal purification may apply
Regulatory Context
Context-dependent
SIDA supports IFRA/EU 1223/2009 method
Analyte-specific correction for allergen quantification
Review specific method validation requirements

High-Throughput Hop Aroma QC

Citronellol-d6 is the optimal internal standard for quantifying terpene profiles in lagers and dry-hopped craft beers using HS-SPME-GC-MS/MS. Its perfect mimicry of extraction kinetics allows breweries to bypass matrix-matched calibrations, cutting analysis time by over 50% while accurately tracking flavor stability across a 1–1000 µg/L concentration range [1].

Essential Oil Batch Validation

In the flavor and fragrance industry, raw materials like rose, geranium, and citronella oils present highly complex matrices that cause severe ion suppression. Procuring Citronellol-d6 ensures exact co-elution during GC-MS analysis, perfectly correcting for these transient matrix effects and preventing costly misvaluation of raw botanical extracts [2].

Metabolism and Pharmacokinetics

For research evaluating the in vivo oxidation and metabolic fate of monoterpenes, Citronellol-d6 serves as an unambiguous stable tracer. Its +6 Da mass shift prevents any isotopic cross-talk with endogenous compounds, allowing researchers to accurately map cytochrome P450-mediated biotransformation pathways without background interference [2].

Application Fit

Application
Selection Property
Validation Focus
Quantification of citronellol in complex essential oil matrices
Matrix-effect correction by co-eluting deuterated IS
Method accuracy in multi-component, adulterated samples
Fragrance allergen quantification in cosmetics (EU 1223/2009)
Analyte-specific correction over unlabeled IS methods
Quantification at regulatory threshold (20 mg/kg)
Metabolic tracer studies of citronellol in research models
High isotopic purity for minimal tracer bias
Metabolite identification and recovery in biological matrices
Authentication of citronellol natural vs. synthetic origin
Stable isotope ratio reference (2H/1H)
Precision of isotope ratio measurements

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

162.189075733 Da

Monoisotopic Mass

162.189075733 Da

Heavy Atom Count

11

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